molecular formula C6H5NO6 B13535807 2-Hydroxy-2-(5-nitro-2-furyl)acetic Acid

2-Hydroxy-2-(5-nitro-2-furyl)acetic Acid

Cat. No.: B13535807
M. Wt: 187.11 g/mol
InChI Key: YWTRIPJNRYLWBY-UHFFFAOYSA-N
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Description

2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid is an organic compound that belongs to the class of nitrofuran derivatives. These compounds are characterized by the presence of a furan ring substituted with a nitro group. The compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid typically involves the nitration of furan derivatives followed by subsequent functional group transformations. One common method involves the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the hydroxy and acetic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-hydroxy-2-(5-aminofuran-2-yl)acetic acid .

Scientific Research Applications

2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid involves its interaction with biological macromolecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to other nitrofuran derivatives, which are known to target bacterial enzymes and disrupt essential cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5NO6

Molecular Weight

187.11 g/mol

IUPAC Name

2-hydroxy-2-(5-nitrofuran-2-yl)acetic acid

InChI

InChI=1S/C6H5NO6/c8-5(6(9)10)3-1-2-4(13-3)7(11)12/h1-2,5,8H,(H,9,10)

InChI Key

YWTRIPJNRYLWBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(C(=O)O)O

Origin of Product

United States

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